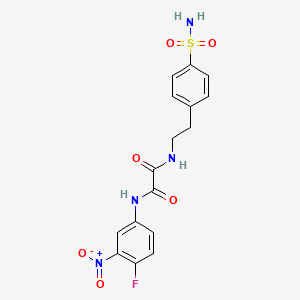

N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide, commonly known as FNPO, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a pharmacological tool. FNPO belongs to the class of oxalamide derivatives and has been shown to exhibit various biological activities.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Methodologies : The synthesis of compounds similar to N1-(4-fluoro-3-nitrophenyl)-N2-(4-sulfamoylphenethyl)oxalamide involves novel synthetic approaches. For example, a one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides has been developed, showcasing the potential for creating oxalamide derivatives (Mamedov et al., 2016).

Chemiluminescence in Analytical Chemistry : Quenched peroxyoxalate chemiluminescence, a phenomenon that can be used for detection in liquid chromatography, highlights the utility of oxalate compounds like bis(2-nitrophenyl)oxalate in analytical methods (Zoonen et al., 1987).

Kinetics and Mechanism Studies : Investigations into the kinetics and mechanisms of reactions involving similar compounds, such as the reaction of 1,1,1-trifluoro-2,2-bis-(4-nitrophenyl)ethane with piperidine and pyrrolidine, provide insights into the chemical behavior of nitrophenyl and fluoro compounds (Jarczewski et al., 1986).

Electrochemical Properties : The electrochemical properties of N-nitrophenylchitosan derivatives synthesized from fluoro-nitrobenzene compounds indicate potential applications in electrochromic materials (Ohnishi et al., 1990).

Radiosensitizing Agents : The synthesis of 4-fluoro-3-nitrophenacyl alkylxanthates, related to fluoro-nitro compounds, for researching potential radiosensitizers, suggests applications in cancer treatment (Skwarski & Sobolewski, 1992).

Fluorescent Probes for Hypoxic Cells : The development of fluorescent probes based on 4-nitroimidazole moiety for detecting hypoxia in cells demonstrates the application of nitrophenyl compounds in medical diagnostics (Feng et al., 2016).

properties

IUPAC Name |

N'-(4-fluoro-3-nitrophenyl)-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN4O6S/c17-13-6-3-11(9-14(13)21(24)25)20-16(23)15(22)19-8-7-10-1-4-12(5-2-10)28(18,26)27/h1-6,9H,7-8H2,(H,19,22)(H,20,23)(H2,18,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNYJTLKTSMEABE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN4O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)

![(E)-N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-3-phenylprop-2-enamide](/img/structure/B2415675.png)

![Methylethyl 2-[3-(4-bromophenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2415676.png)

![(Z)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2415678.png)

![2-(4-bromophenyl)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B2415679.png)

![2-(6-phenylpyrimidin-4-ylthio)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2415680.png)